molecular formula C6H6N4O2 B177203 1H-Pyrazolo[5,1-c]-1,2,4-triazole-6-carboxylicacid,3-methyl-(9CI) CAS No. 197356-07-3

1H-Pyrazolo[5,1-c]-1,2,4-triazole-6-carboxylicacid,3-methyl-(9CI)

Cat. No.: B177203
CAS No.: 197356-07-3
M. Wt: 166.14 g/mol
InChI Key: IHIFVOXSEVTXQR-UHFFFAOYSA-N
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Description

1H-Pyrazolo[5,1-c]-1,2,4-triazole-6-carboxylicacid,3-methyl-(9CI) is a heterocyclic compound that features a pyrazole ring fused with a triazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[5,1-c]-1,2,4-triazole-6-carboxylicacid,3-methyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the fused ring system .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[5,1-c]-1,2,4-triazole-6-carboxylicacid,3-methyl-(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups .

Scientific Research Applications

1H-Pyrazolo[5,1-c]-1,2,4-triazole-6-carboxylicacid,3-methyl-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[5,1-c]-1,2,4-triazole-6-carboxylicacid,3-methyl-(9CI) involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazolo[5,1-c]-1,2,4-triazole-6-carboxylicacid,3-methyl-(9CI) is unique due to its specific ring structure and the presence of the carboxylic acid group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

3-methyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-3-7-8-5-2-4(6(11)12)9-10(3)5/h2,9H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIFVOXSEVTXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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